N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-22-10-9-15(21-22)17(23)19-13-6-4-5-12(11-13)18-20-14-7-2-3-8-16(14)24-18/h2-11H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXUBKOEBYFNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative under acidic conditions . The pyrazole ring can be introduced through a condensation reaction with hydrazine derivatives, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide exhibit significant antimicrobial properties. A study highlighted the synthesis of pyrazole derivatives, which demonstrated effective inhibition against various bacterial strains, suggesting a potential role in developing new antibiotics .
Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer proliferation. Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Enzyme Inhibition
This compound has been studied as an inhibitor of specific enzymes linked to disease pathways. For instance, it has been reported to inhibit certain kinases, which are crucial in signaling pathways associated with cancer and other diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction between this compound and various biological targets. These studies provide insights into the binding affinities and mechanisms of action, supporting its potential use as a therapeutic agent .
Analgesic Activity
The compound has also been evaluated for its analgesic properties. Research indicates that it may modulate pain pathways, providing a basis for its use in pain management therapies .
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its ability to act as a charge transport material can enhance the efficiency of electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The benzoxazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
*Calculated based on molecular formula C₁₈H₁₄N₄O₂.
Key Observations :
- Unlike KRC-108, which incorporates a pyridinamine group for kinase inhibition , the target compound’s carboxamide group may favor interactions with polar residues in enzymatic binding pockets.
- Compared to OLED-oriented BOX derivatives , the absence of a phenoxazine donor in the target compound suggests divergent applications, likely in pharmaceuticals rather than materials science.
Table 2: Activity Profiles of Analogues
Implications for Target Compound :
- However, the absence of a thioacetamido group (as in Compound 12) may reduce cytotoxicity compared to those derivatives .
- The carboxamide group may enhance solubility and target binding compared to non-carboxamide analogues like KRC-108, though this requires experimental validation.
Biological Activity
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a benzoxazole moiety, which is known to influence its biological properties. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, making it a candidate for further investigation in drug development.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby reducing cellular damage.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammation. Its IC50 values suggest potent anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Potential : Preliminary studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis and inhibit tumor growth has been observed in vitro, with IC50 values indicating effectiveness against multiple cancer types .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | COX inhibition (IC50 values: 0.02–0.04 μM) | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Anti-inflammatory Activity
In a study conducted by Abdellatif et al., the compound was evaluated for its COX inhibitory activity using an enzyme immunoassay. The results indicated that this compound exhibited significant inhibition of COX-2 with an IC50 value comparable to diclofenac, highlighting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the proliferation of human lung adenocarcinoma cells. The mechanism was linked to the activation of apoptotic pathways, with significant downregulation of anti-apoptotic proteins observed through Western blot analysis .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
